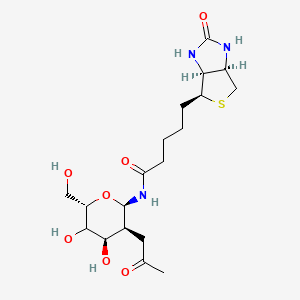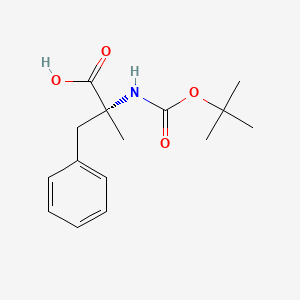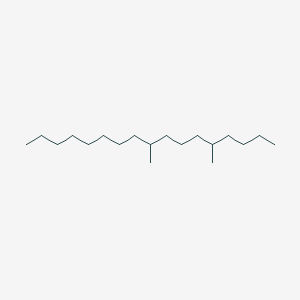![molecular formula C38H50Cl2Zr 10*+2 B1145948 (-)-BIS[1-[(1/'S,2/'S,5/'R)-2/'-I-PROPYL-5/'-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE CAS No. 148347-88-0](/img/new.no-structure.jpg)
(-)-BIS[1-[(1/'S,2/'S,5/'R)-2/'-I-PROPYL-5/'-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-BIS[1-[(1/'S,2/‘S,5/‘R)-2/’-I-PROPYL-5/’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE: is a complex organometallic compound that belongs to the class of metallocenes. These compounds are characterized by a metal atom sandwiched between two cyclopentadienyl anions. This particular compound is notable for its use as a catalyst in various chemical reactions, particularly in polymerization processes .
Preparation Methods
The synthesis of (-)-BIS[1-[(1/'S,2/‘S,5/‘R)-2/’-I-PROPYL-5/’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE typically involves the reaction of zirconium tetrachloride with the corresponding ligand. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring the exclusion of moisture .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can yield zirconium hydrides.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and Grignard reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(-)-BIS[1-[(1/'S,2/‘S,5/‘R)-2/’-I-PROPYL-5/’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE: has several scientific research applications:
Biology: Research is ongoing into its potential use in the synthesis of biologically active compounds.
Medicine: It is being explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Its primary industrial application is in the production of high-performance plastics and elastomers.
Mechanism of Action
The compound exerts its effects primarily through its role as a catalyst. The zirconium center facilitates the coordination and activation of olefin monomers, enabling their polymerization. The molecular targets include the double bonds of olefins, and the pathways involved are typically those of coordination-insertion mechanisms .
Comparison with Similar Compounds
Similar compounds include other zirconium-based metallocenes such as:
- Dichloro[dimethylsilylbis(indenyl)]zirconium (IV)
- Dichloro[ethylenebis(indenyl)]zirconium (IV)
- Dichloro[bis(indenyl)]zirconium (IV)
Compared to these compounds, (-)-BIS[1-[(1/'S,2/‘S,5/‘R)-2/’-I-PROPYL-5/’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. These properties can influence its catalytic activity and selectivity in various reactions .
Properties
CAS No. |
148347-88-0 |
|---|---|
Molecular Formula |
C38H50Cl2Zr 10*+2 |
Molecular Weight |
668.93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)


![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)

